2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Description
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 4-methyl group, a 6-piperidin-1-yl substituent, and a 4-(4-chlorobenzoyl)piperazine moiety at position 2. Pyrimidine derivatives are widely studied in drug discovery due to their structural versatility and biological relevance, particularly in oncology and central nervous system (CNS) disorders .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-16-15-19(25-9-3-2-4-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-5-7-18(22)8-6-17/h5-8,15H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSNCNZMBVTNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling under specific reaction conditions. For instance, the piperazine derivative can be synthesized through a Mannich reaction, while the pyrimidine ring can be formed via cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenoxy)pyrimidine (V027-5974)
- Key Differences: Replaces the 6-piperidin-1-yl group with a 4-methylphenoxy substituent.
- No biological data are available for direct activity comparison .
2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (G868-1368)
- Key Differences : Substitutes the 4-chlorobenzoyl group with a 4-ethoxy-3,5-dimethylbenzenesulfonyl moiety.
- Implications : The sulfonyl group introduces stronger electron-withdrawing effects, which may enhance binding to targets requiring polar interactions. Molecular weight increases to 473.64 g/mol, affecting solubility .
BG13959: 4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
- Key Differences : Replaces 4-chlorobenzoyl with 3-(trifluoromethyl)benzoyl.
- Implications : The trifluoromethyl group enhances metabolic resistance and may improve CNS penetration due to increased lipophilicity (logP) .
Thieno[3,2-d]pyrimidine Derivatives
GDC-0941 (2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine)
- Structural Contrasts: Uses a thieno[3,2-d]pyrimidine core instead of pyrimidine, with a morpholine group at position 4 and a methanesulfonyl-piperazine side chain.
- Functional Insights: GDC-0941 is a potent PI3K inhibitor (IC₅₀ < 10 nM) with oral bioavailability. The thienopyrimidine core and sulfonyl-piperazine group are critical for ATP-binding site interactions . This highlights how core heterocycle modifications drastically alter target specificity compared to the pyrimidine-based target compound.
Dopamine Receptor Antagonists with Piperazine Moieties
L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)
- Key Differences : Pyrrolopyridine core with a 4-chlorophenyl-piperazine chain.
- Functional Insights : Selective dopamine D4 receptor antagonist (Ki = 2.5 nM). Unlike the target compound, its pyrrolopyridine core enables π-π stacking with aromatic residues in the D4 receptor . This underscores the importance of core heterocycle choice in receptor selectivity.
Data Table: Structural and Pharmacological Comparison
Research Findings and Implications
- Structural Flexibility : The target compound’s pyrimidine core allows for modular substitution, as seen in analogues like V027-5974 and BG13959, enabling optimization for target engagement or pharmacokinetics .
- Role of Piperazine Modifications : The 4-chlorobenzoyl group in the target compound may mimic aryl pharmacophores in receptor ligands (e.g., L 745,870), but its biological target remains uncharacterized .
- Metabolic Considerations: Piperidine and piperazine groups generally improve metabolic stability compared to morpholine or phenoxy substituents, as observed in GDC-0941 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
